molecular formula C15H20N2 B7894479 N-[(1-propyl-1H-indol-5-yl)methyl]cyclopropanamine

N-[(1-propyl-1H-indol-5-yl)methyl]cyclopropanamine

Cat. No.: B7894479
M. Wt: 228.33 g/mol
InChI Key: VMDGEKVAODYJSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1-propyl-1H-indol-5-yl)methyl]cyclopropanamine is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a cyclopropanamine group attached to an indole ring, which is further substituted with a propyl group at the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-propyl-1H-indol-5-yl)methyl]cyclopropanamine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[(1-propyl-1H-indol-5-yl)methyl]cyclopropanamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Halogens (e.g., bromine, chlorine), alkylating agents (e.g., alkyl halides), nucleophiles (e.g., amines, thiols).

Major Products Formed

    Oxidation: Indole-2-carboxylic acid derivatives.

    Reduction: Reduced indole derivatives, reduced cyclopropanamine derivatives.

    Substitution: Substituted indole derivatives, substituted cyclopropanamine derivatives.

Scientific Research Applications

N-[(1-propyl-1H-indol-5-yl)methyl]cyclopropanamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(1-propyl-1H-indol-5-yl)methyl]cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:

Comparison with Similar Compounds

N-[(1-propyl-1H-indol-5-yl)methyl]cyclopropanamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both the indole and cyclopropanamine groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-[(1-propylindol-5-yl)methyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2/c1-2-8-17-9-7-13-10-12(3-6-15(13)17)11-16-14-4-5-14/h3,6-7,9-10,14,16H,2,4-5,8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMDGEKVAODYJSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=CC2=C1C=CC(=C2)CNC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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